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Abstract
This technical guide provides a comprehensive overview of 3-Iodopyridin-4-ol and its

structurally related analogs. It covers the fundamental properties, synthesis methodologies,

and known biological activities of this class of compounds. Detailed experimental protocols for

key synthetic transformations are provided, alongside a summary of available quantitative

biological data to facilitate comparative analysis. This document aims to serve as a valuable

resource for researchers engaged in the discovery and development of novel therapeutics,

particularly in the areas of antimicrobial, antiviral, and antiproliferative agents.

Introduction
Pyridin-4-ol and its derivatives represent a privileged scaffold in medicinal chemistry, appearing

in a wide array of biologically active compounds. The introduction of a halogen atom, such as

iodine, at the 3-position of the pyridin-4-ol ring can significantly modulate the compound's

physicochemical properties and biological activity. The iodine atom can act as a key binding

element, a reactive handle for further chemical modification, or can alter the electronic nature of

the pyridine ring, thereby influencing its interaction with biological targets. This guide focuses

on 3-Iodopyridin-4-ol and its analogs, exploring their chemical synthesis and therapeutic

potential.
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Physicochemical Properties
The core structure of 3-Iodopyridin-4-ol consists of a pyridine ring substituted with a hydroxyl

group at the 4-position and an iodine atom at the 3-position.

Table 1: Physicochemical Properties of 3-Iodopyridin-4-ol

Property Value Reference

CAS Number 89282-03-1

Molecular Formula C₅H₄INO

Molecular Weight 221.00 g/mol

Appearance Solid

SMILES Oc1ccncc1I

InChI
1S/C5H4INO/c6-4-3-7-2-1-

5(4)8/h1-3H,(H,7,8)

InChI Key
YMAIMLIFWHAIKB-

UHFFFAOYSA-N

Synthesis of 3-Iodopyridin-4-ol and Analogs
The synthesis of 3-Iodopyridin-4-ol and its analogs often involves the direct halogenation of

the corresponding pyridin-4-ol precursor or the construction of the iodinated pyridine ring

through various cyclization strategies.

Synthesis of 3-Iodopyridin-4-ol
A general and efficient method for the iodination of hydroxypyridines has been described, which

can be applied to the synthesis of 3-Iodopyridin-4-ol from 4-hydroxypyridine.[1][2][3][4][5]

Experimental Protocol: One-Pot Iodination of 4-Hydroxypyridine[1][2][3][4][5]

This protocol describes a one-pot, high-yielding iodination of hydroxypyridines. The reaction

proceeds under mild conditions and often does not require chromatographic purification.
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Materials:

4-Hydroxypyridine

Iodinating agent (e.g., N-iodosuccinimide (NIS), iodine monochloride (ICl))

Appropriate solvent (e.g., acetonitrile, dichloromethane)

Base (optional, e.g., triethylamine)

Procedure:

To a solution of 4-hydroxypyridine in the chosen solvent, add the iodinating agent portion-

wise at a controlled temperature (e.g., 0 °C to room temperature).

If required, a base can be added to neutralize any acid generated during the reaction.

The reaction mixture is stirred until the starting material is consumed, as monitored by

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction is quenched with an appropriate reagent (e.g., aqueous

sodium thiosulfate solution to remove excess iodine).

The product is extracted into an organic solvent, and the organic layer is washed, dried,

and concentrated under reduced pressure.

The crude product can be purified by recrystallization or column chromatography if

necessary.
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Synthesis of Analogs
Various analogs of 3-Iodopyridin-4-ol have been synthesized, often as intermediates in the

preparation of more complex molecules.

3,5-Diiodo-4-hydroxypyridine: This analog can be synthesized from 4-hydroxypyridine using

an in-situ generation method for iodine, employing a mixture of sodium chlorite and sodium

hypochlorite to oxidize sodium iodide.

3,5-Dibromo-4-iodopyridine: The synthesis of this compound starts from 3,5-dibromo-4-

aminopyridine, which undergoes diazotization followed by an iodination step.[6]

3-Fluoro-4-iodopyridine: A common route to this analog is a Sandmeyer-type reaction

starting from 3-fluoro-4-aminopyridine, involving diazotization and subsequent iodination.[7]

2-Chloro-3-iodopyridin-4-amine: This analog can be synthesized from 2-chloro-4-

aminopyridine by reaction with iodine monochloride in acetic acid.[8]

Biological Activities
While specific biological data for 3-Iodopyridin-4-ol is limited in publicly available literature, the

broader class of pyridine derivatives exhibits a wide range of pharmacological activities.[9] The

introduction of an iodine atom can enhance these activities.

Table 2: Reported Biological Activities of Pyridine Derivatives
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Activity Description References

Antiproliferative

Pyridine derivatives have

shown the ability to inhibit the

growth of various cancer cell

lines. The presence of specific

functional groups can

significantly influence their

potency.

[9]

Antiviral

Certain pyridine-containing

compounds have

demonstrated activity against

various viruses.

[10]

Antimicrobial

The pyridine scaffold is a

common feature in many

antibacterial and antifungal

agents.

[11]

Neuroprotective

Some pyridine derivatives, like

4-aminopyridine, are known to

have effects on the central

nervous system and are used

in the treatment of

neurodegenerative diseases.

[12]

[13]

DOT Script for Potential Biological Activities:

Potential Biological Activities.

Quantitative Data
Specific IC₅₀ or MIC (Minimum Inhibitory Concentration) values for 3-Iodopyridin-4-ol are not

readily available in the reviewed literature. However, for related pyridine derivatives, a wide

range of activities has been reported. For instance, some pyridine derivatives exhibit

antiproliferative IC₅₀ values in the nanomolar to micromolar range against various cancer cell

lines.[9][14][15][16][17] Similarly, antiviral activities are often quantified by EC₅₀ values, which
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for some compounds can be in the low nanomolar range.[10] Antimicrobial activity is typically

reported as MIC values, with potent compounds showing efficacy at low microgram per milliliter

concentrations.[11][18]

Table 3: Representative Biological Activity Data for Pyridine Derivatives (General)

Compound
Class

Activity
Cell
Line/Organism

IC₅₀/MIC/EC₅₀ Reference

Substituted

Pyridines
Antiproliferative

Various Cancer

Cell Lines
nM - µM range

[9][14][15][16]

[17]

Pyridine

Nucleosides
Antiviral Various Viruses nM - µM range [10][19]

Pyridinium Salts Antimicrobial Bacteria & Fungi µg/mL range [11][18]

Mechanism of Action and Signaling Pathways
The precise mechanism of action for 3-Iodopyridin-4-ol has not been elucidated. However,

based on the activities of related compounds, several potential mechanisms can be

hypothesized.

Enzyme Inhibition: The pyridine scaffold is a common feature in kinase inhibitors and other

enzyme-targeted drugs. The 3-iodo-4-hydroxypyridyl moiety could interact with the active site

of various enzymes.

Interference with Nucleic Acid or Protein Synthesis: Some antimicrobial and antiviral agents

function by disrupting these fundamental cellular processes.

Modulation of Signaling Pathways: Natural and synthetic compounds can influence various

signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the

MAPK and TLR4 signaling pathways.[20][21][22] For instance, some compounds are known

to modulate the activity of NADPH oxidase 2 (NOX2), an enzyme involved in oxidative stress

and neuroinflammation.[23] The IL-4 signaling pathway is another example of a complex

cellular cascade that can be modulated by small molecules.[24]
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Hypothetical Mechanism of Action.

Experimental Protocols for Biological Assays
Standardized protocols are crucial for assessing the biological activity of novel compounds.

Determination of Minimum Inhibitory Concentration
(MIC)
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The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a

microorganism.[25][26]

Method: Broth microdilution is a common method. A two-fold serial dilution of the test

compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a

standardized suspension of the test microorganism. The plates are incubated under

appropriate conditions. The MIC is determined as the lowest concentration of the compound

at which no visible growth is observed.[27]

Determination of 50% Inhibitory Concentration (IC₅₀) and
50% Cytotoxic Concentration (CC₅₀)
These values are critical for assessing antiviral and antiproliferative activity.[28]

IC₅₀ (Antiviral): This is the concentration of a drug that inhibits 50% of viral replication. It is

typically determined by infecting a suitable host cell line with the virus in the presence of

varying concentrations of the test compound. The extent of viral replication is then measured

using methods such as plaque reduction assays or reporter gene assays.[29]

IC₅₀ (Antiproliferative): This is the concentration of a compound that inhibits cell proliferation

by 50%. Assays such as the MTT or resazurin assay are commonly used. Cells are seeded

in 96-well plates and treated with different concentrations of the test compound. After an

incubation period, a reagent is added that is converted into a colored or fluorescent product

by metabolically active cells. The signal intensity is proportional to the number of viable cells.

[27]

CC₅₀ (Cytotoxicity): This is the concentration of a compound that causes a 50% reduction in

cell viability. It is determined using the same assays as for antiproliferative IC₅₀, but with

uninfected cells to assess the compound's toxicity to the host cells.[28]

The ratio of CC₅₀ to IC₅₀ gives the selectivity index (SI), which is a measure of the compound's

therapeutic window.

Conclusion
3-Iodopyridin-4-ol and its analogs represent a promising class of compounds with potential

applications in drug discovery. Their synthesis is accessible through established halogenation
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methodologies. While specific biological data for the parent compound is currently scarce, the

diverse activities of related pyridine derivatives suggest that this scaffold warrants further

investigation. Future research should focus on the systematic synthesis and biological

evaluation of a library of 3-iodopyridin-4-ol analogs to establish clear structure-activity

relationships. Elucidating the specific molecular targets and mechanisms of action will be

crucial for the rational design of more potent and selective therapeutic agents. This technical

guide provides a solid foundation for researchers to build upon in their exploration of this

intriguing chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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